molecular formula C20H30N2O3 B13905625 Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13905625
M. Wt: 346.5 g/mol
InChI Key: NHSTYQWTBUVQKR-KURKYZTESA-N
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Description

Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, a benzyl group, a hydroxyethyl group, and a diazabicyclo[3.2.1]octane core. The stereochemistry of the compound is specified by the (1S,2R,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core in the presence of a base.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically added through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the bicyclic core.

    Esterification to Form the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, such as an aldehyde or a carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid, and the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-methoxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.

    Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-aminoethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with an aminoethyl group instead of a hydroxyethyl group.

Uniqueness

Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxyethyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-16-9-10-18(22)17(11-12-23)21(14-16)13-15-7-5-4-6-8-15/h4-8,16-18,23H,9-14H2,1-3H3/t16-,17-,18+/m1/s1

InChI Key

NHSTYQWTBUVQKR-KURKYZTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](N(C2)CC3=CC=CC=C3)CCO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(N(C2)CC3=CC=CC=C3)CCO

Origin of Product

United States

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